molecular formula C17H24N4O B7458470 N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide

Numéro de catalogue B7458470
Poids moléculaire: 300.4 g/mol
Clé InChI: QZAMVWRVTNDFRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as BPI, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has gained popularity in the scientific community due to its potential use as a research tool in the field of cannabinoid research.

Mécanisme D'action

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system results in various physiological effects such as analgesia, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. It has been shown to have analgesic effects in animal models of pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. This compound has also been shown to modulate the release of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has several advantages as a research tool in the field of cannabinoid research. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of the specific effects of cannabinoid receptor activation. This compound is also stable and easy to synthesize, which makes it a cost-effective research tool. However, this compound has some limitations as a research tool. It has a short half-life, which can make it difficult to study its long-term effects. This compound also has limited solubility in water, which can make it challenging to administer in certain experimental settings.

Orientations Futures

There are several future directions for the use of N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide in scientific research. One area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of various physiological processes such as appetite and sleep. Additionally, there is a need for further studies on the long-term effects of this compound and its potential toxicity.

Méthodes De Synthèse

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide can be synthesized using a multistep process that involves the reaction of 1H-indazole-3-carboxylic acid with butylamine and piperidine. The final product is obtained through purification and isolation procedures. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide has been used as a research tool in the field of cannabinoid research due to its ability to activate the CB1 and CB2 receptors in the endocannabinoid system. It has been used to study the effects of cannabinoids on various physiological processes such as pain, inflammation, and anxiety. This compound has also been used to investigate the role of the endocannabinoid system in the development and progression of diseases such as cancer and neurodegenerative disorders.

Propriétés

IUPAC Name

N-(1-butylpiperidin-4-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-3-10-21-11-8-13(9-12-21)18-17(22)16-14-6-4-5-7-15(14)19-20-16/h4-7,13H,2-3,8-12H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAMVWRVTNDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.